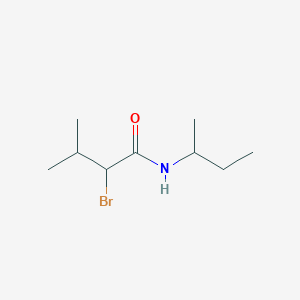

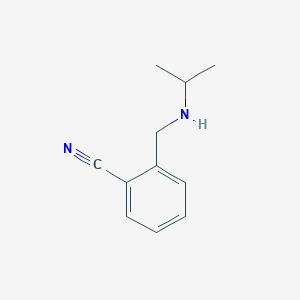

![molecular formula C14H16N2 B3198994 2-{[Methyl(phenyl)amino]methyl}aniline CAS No. 1016726-78-5](/img/structure/B3198994.png)

2-{[Methyl(phenyl)amino]methyl}aniline

概要

説明

“2-{[Methyl(phenyl)amino]methyl}aniline” is a chemical compound with the molecular formula C10H15NO . It is used in various chemical reactions, particularly in the methylation of anilines .

Synthesis Analysis

The synthesis of “this compound” involves the methylation of anilines with methanol, catalyzed by cyclometalated ruthenium complexes . This process, known as hydrogen autotransfer, proceeds under mild conditions (60 °C) and uses NaOH as a base .Molecular Structure Analysis

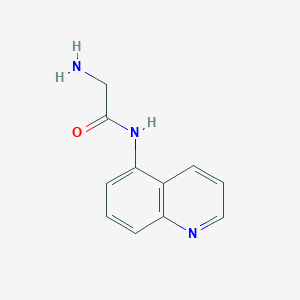

The molecular structure of “this compound” consists of a benzene ring linked to a pyrimidine ring through a CC or CN bond . The InChI code for this compound is 1S/C10H15NO/c1-11(7-8-12)9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 .Chemical Reactions Analysis

The key chemical reaction involving “this compound” is its methylation. This involves the dehydrogenation of methanol, which forms a more reactive aldehyde or ketone that can undergo reactions like aldol condensation or imine formation . The hydrogen abstracted in the first step is used to hydrogenate the intermediate product, resulting in the overall formation of new C–C or C–N single bonds .Physical And Chemical Properties Analysis

“this compound” is an oil-like substance . It is soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide, but it is not easily soluble in water .科学的研究の応用

UV Spectra and Solvent Interactions

A study by Cumper and Singleton (1968) examined the ultraviolet (UV) spectra of aniline derivatives, including 2-{[Methyl(phenyl)amino]methyl}aniline, in various solvents like n-hexane, 1,4-dioxan, ethanol, and water. They found that N-methylation of the amino group increases its electron-donating ability, and the introduction of a methyl group or a halogen atom into the phenyl or pyridyl ring leads to a bathochromic shift. This research contributes to understanding the solute-solvent interactions and electronic properties of these compounds (Cumper & Singleton, 1968).

Catalyst Development

2-(Methylthio)aniline, a related compound, was studied by Rao et al. (2014) for its use as a catalyst in Suzuki-Miyaura C-C coupling reactions in water. This research indicates the potential of this compound derivatives in catalytic applications, especially in eco-friendly processes (Rao et al., 2014).

Electropolymerization

Aniline derivatives, including those similar to this compound, have been studied by Abdel-Azzem et al. (1995) for their role in electropolymerization. This research explores the creation of electroactive polymer films, which is significant for developing new materials with specific electrical properties (Abdel-Azzem et al., 1995).

Chemical Synthesis and Reactions

Lenhart and Bach (2014) utilized N-Methyl-N-((trimethylsilyl)methyl)aniline, a compound similar to this compound, in visible-light-induced, iridium-catalyzed addition reactions. This research is essential for understanding the reactivity and potential uses of such compounds in organic synthesis (Lenhart & Bach, 2014).

Theoretical Studies

A theoretical study by Capobianco et al. (2020) investigated the aminolytic kinetic resolution of nitroepoxides using aniline, contributing to the understanding of reaction mechanisms involving aniline derivatives. This research provides insights into the chemical behavior of similar compounds (Capobianco et al., 2020).

作用機序

Mode of Action

It is known that the compound can be used in the methylation of anilines . This process involves the use of a transition metal catalyst, which dehydrogenates the alcohol, leading to the formation of a more reactive aldehyde or ketone . This can then undergo reactions like aldol condensation or imine formation .

Biochemical Pathways

The compound’s role in the methylation of anilines suggests it may influence pathways involving these molecules .

Result of Action

Given its role in the methylation of anilines, it may influence the properties of these molecules, potentially affecting their interactions with other cellular components .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-{[Methyl(phenyl)amino]methyl}aniline .

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified as having flammable liquids, acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, and specific target organ toxicity - (repeated exposure). The target organs are the blood and hematopoietic system .

将来の方向性

The future directions for “2-{[Methyl(phenyl)amino]methyl}aniline” involve improving the efficiency of its synthesis. The current method of methylation of anilines with methanol typically requires elevated temperatures and the presence of either molecularly-defined complexes or heterogeneous materials . Research is ongoing to develop more efficient and environmentally friendly methods for this process .

特性

IUPAC Name |

2-[(N-methylanilino)methyl]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-16(13-8-3-2-4-9-13)11-12-7-5-6-10-14(12)15/h2-10H,11,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBYPKUHVITZYQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(5-Bromothiophen-2-yl)methoxy]-3-methoxybenzoic acid](/img/structure/B3198930.png)

![1-[3-Methoxy-4-(pentyloxy)phenyl]ethan-1-amine](/img/structure/B3198943.png)

![5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3198962.png)

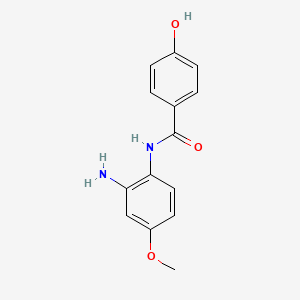

![2-bromo-N-[(2-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B3198993.png)

![2-({[(4-Chlorophenyl)methyl]carbamoyl}amino)acetic acid](/img/structure/B3199012.png)